molecular formula C51H33N5 B14113315 11-(4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole

11-(4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole

Cat. No.: B14113315
M. Wt: 715.8 g/mol
InChI Key: IVKLSCNSVPKPRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole typically involves multiple steps, including the formation of the indolo[2,3-a]carbazole core and subsequent functionalization with biphenyl and triazine groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ catalysts to enhance reaction rates and selectivity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

11-(4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve solvents such as dichloromethane or toluene and may require elevated temperatures or the presence of catalysts .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties depending on the nature and position of the substituents .

Scientific Research Applications

11-(4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-(4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective hole-transport material in electronic devices . Additionally, its ability to form stable complexes with metal ions can enhance its performance in catalytic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole stands out due to its combination of a triazine core and multiple aromatic rings, which provide a unique set of electronic and optical properties. This makes it particularly suitable for applications in advanced optoelectronic devices and materials .

Properties

Molecular Formula

C51H33N5

Molecular Weight

715.8 g/mol

IUPAC Name

12-[4,6-bis(4-phenylphenyl)-1,3,5-triazin-2-yl]-11-phenylindolo[2,3-a]carbazole

InChI

InChI=1S/C51H33N5/c1-4-14-34(15-5-1)36-24-28-38(29-25-36)49-52-50(39-30-26-37(27-31-39)35-16-6-2-7-17-35)54-51(53-49)56-46-23-13-11-21-42(46)44-33-32-43-41-20-10-12-22-45(41)55(47(43)48(44)56)40-18-8-3-9-19-40/h1-33H

InChI Key

IVKLSCNSVPKPRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)N4C5=CC=CC=C5C6=C4C7=C(C=C6)C8=CC=CC=C8N7C9=CC=CC=C9)C1=CC=C(C=C1)C1=CC=CC=C1

Origin of Product

United States

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